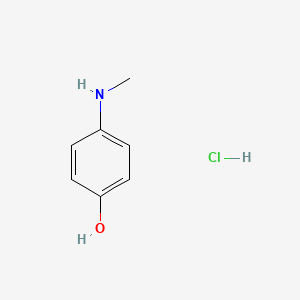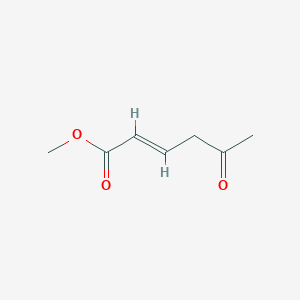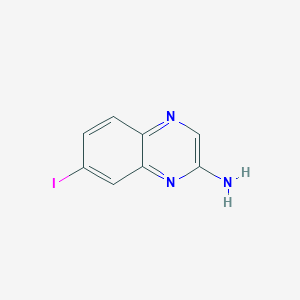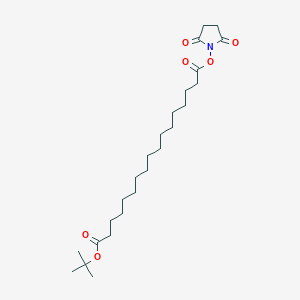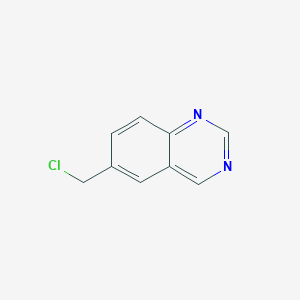
6-(Chloromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound that contains two nitrogen atoms in its structure. Quinazoline and its derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)quinazoline typically involves the reaction of 2-aminobenzylamine with chloroacetaldehyde under acidic conditions. This reaction leads to the formation of the quinazoline ring with a chloromethyl group at the 6th position . Another method involves the cyclization of 2-chloromethyl-4-methylquinazoline derivatives using 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in the presence of chloroacetonitrile .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Chloromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides, which are valuable intermediates in the synthesis of other quinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are used for oxidation.
Major Products Formed:
Substitution Reactions: Formation of quinazoline derivatives with various functional groups.
Oxidation Reactions: Formation of quinazoline N-oxides.
Aplicaciones Científicas De Investigación
6-(Chloromethyl)quinazoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting these enzymes, this compound can disrupt signaling pathways that promote cell proliferation, leading to the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Quinazoline: The parent compound, known for its broad spectrum of biological activities.
2-Chloromethyl-4-methylquinazoline: A derivative with similar reactivity but different substitution patterns.
Quinazoline N-oxides: Oxidized derivatives with unique chemical properties and applications.
Uniqueness of 6-(Chloromethyl)quinazoline: this compound is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Propiedades
Fórmula molecular |
C9H7ClN2 |
|---|---|
Peso molecular |
178.62 g/mol |
Nombre IUPAC |
6-(chloromethyl)quinazoline |
InChI |
InChI=1S/C9H7ClN2/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4H2 |
Clave InChI |
LVSVQLDORLCHIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NC=C2C=C1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
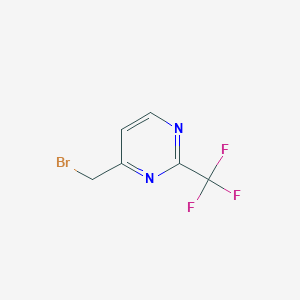
![7-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665205.png)
![tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13665209.png)
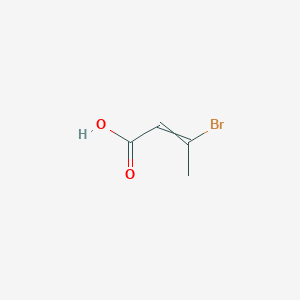
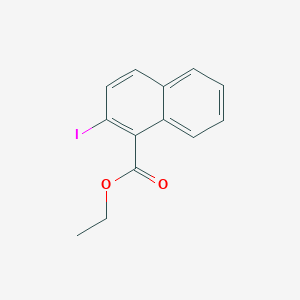
![2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one](/img/structure/B13665229.png)
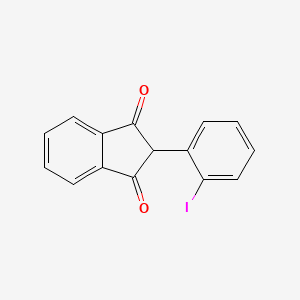
![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
